molecular formula C10H18INO2 B1393404 tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate CAS No. 479622-36-1

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate

Cat. No.: B1393404
CAS No.: 479622-36-1
M. Wt: 311.16 g/mol
InChI Key: DNUFVBGZKFHSDQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18INO2 and a molecular weight of 311.16 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Scientific Research Applications

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate is widely used in scientific research, particularly in:

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with Hazard Statements H302 and H319 . This indicates that it may be harmful if swallowed and can cause serious eye irritation. Precautionary statements include P305, P338, and P351 , which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.

Preparation Methods

The synthesis of tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with iodinating agents. One common method includes the use of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate as a starting material, which is then treated with iodine and a suitable base to introduce the iodomethyl group . The reaction is usually carried out under mild conditions to prevent decomposition of the product.

Chemical Reactions Analysis

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate involves its ability to act as an alkylating agent. The iodomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA or proteins, leading to modifications that can alter their function. This property is particularly useful in the development of drugs that target specific molecular pathways .

Comparison with Similar Compounds

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique aspects of this compound, such as its specific reactivity due to the presence of the iodomethyl group.

Properties

IUPAC Name

tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUFVBGZKFHSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674040
Record name tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479622-36-1
Record name tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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